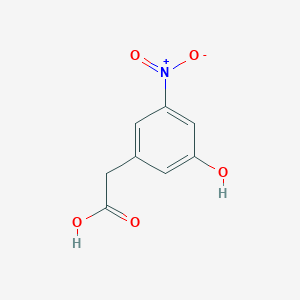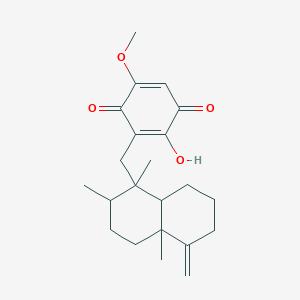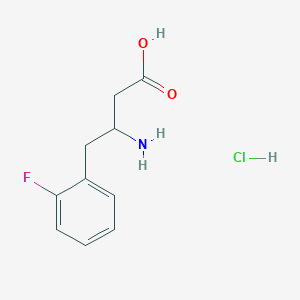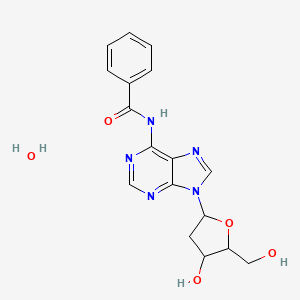
Z-Asp-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-DEVD-AFC is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis. When cells undergo apoptosis, caspase-3 is activated and cleaves Z-DEVD-AFC, resulting in the release of a highly fluorescent molecule, 7-amido-4-trifluoromethylcoumarin (AFC) . This property makes Z-DEVD-AFC a valuable tool in apoptosis research and various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DEVD-AFC involves the coupling of the peptide sequence DEVD (Asp-Glu-Val-Asp) with the fluorophore AFC. The process typically includes the following steps:
Peptide Synthesis: The DEVD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AFC using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Industrial Production Methods
Industrial production of Z-DEVD-AFC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient peptide synthesis and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-DEVD-AFC primarily undergoes hydrolysis when exposed to caspase-3. This hydrolysis reaction results in the cleavage of the peptide bond between DEVD and AFC, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
Reagents: Caspase-3 enzyme, DMSO (dimethyl sulfoxide) for solubilizing the substrate.
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.
Major Products
The major product formed from the hydrolysis of Z-DEVD-AFC by caspase-3 is 7-amido-4-trifluoromethylcoumarin (AFC), which exhibits strong fluorescence .
Scientific Research Applications
Z-DEVD-AFC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Apoptosis Research: It is extensively used to measure caspase-3 activity in apoptosis assays, helping researchers understand the mechanisms of cell death.
Drug Screening: Z-DEVD-AFC is employed in high-throughput screening assays to identify potential apoptosis-inducing or inhibiting compounds.
Cancer Research: It aids in studying the role of apoptosis in cancer and evaluating the efficacy of anti-cancer drugs.
Neuroscience: The compound is used to investigate neuronal cell death in neurodegenerative diseases.
Mechanism of Action
Z-DEVD-AFC exerts its effects through the specific cleavage by caspase-3. The DEVD sequence is recognized and cleaved by caspase-3, resulting in the release of the fluorescent AFC molecule. This cleavage event can be monitored using fluorescence-based detection methods, providing a quantitative measure of caspase-3 activity .
Comparison with Similar Compounds
Similar Compounds
Z-DEVD-AMC: Another fluorogenic substrate for caspase-3, releasing 7-amino-4-methylcoumarin (AMC) upon cleavage.
Z-DEVD-R110: A substrate that releases Rhodamine 110 (R110) upon cleavage by caspase-3.
AnaRed-DEVD: A substrate that releases AnaRed fluorophore upon cleavage by caspase-3.
Uniqueness
Z-DEVD-AFC is unique due to its high sensitivity and strong fluorescence signal, making it an excellent choice for detecting low levels of caspase-3 activity. Its cell-permeant nature allows it to be used in live-cell assays, providing real-time monitoring of apoptosis .
Properties
IUPAC Name |
5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPURZRNABGOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N5O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


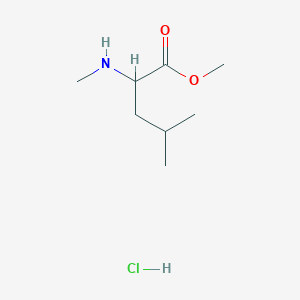
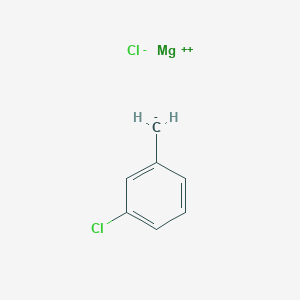
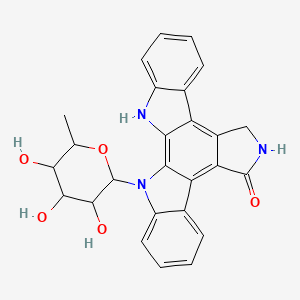
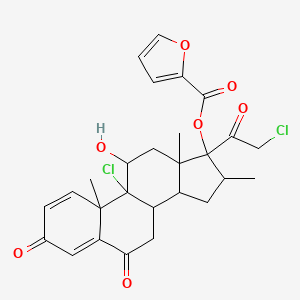
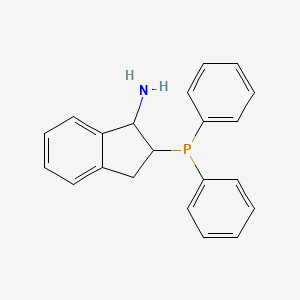
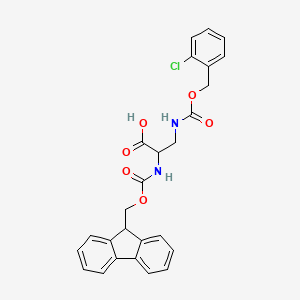
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]acetic acid](/img/structure/B13385931.png)
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
